Piperidinoacetonitrile

Description

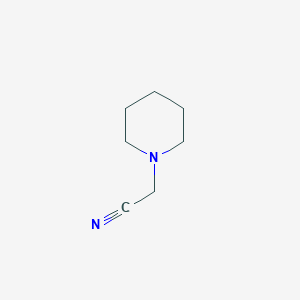

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-7-9-5-2-1-3-6-9/h1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVBVRODHJFTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184185 | |

| Record name | Acetonitrile, piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-03-5 | |

| Record name | 1-Piperidineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidinoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidinoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidinoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8I8FIB013 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperidinoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidinoacetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a plausible synthesis protocol, and its prospective role in the drug discovery pipeline.

Chemical Identity

CAS Number: 3010-03-5[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

-

1-Piperidineacetonitrile[1]

-

2-(1-Piperidyl)acetonitrile

-

2-Piperidin-1-ylacetonitrile[1]

-

N-(Cyanomethyl)piperidine[2]

-

Piperidine-1-acetonitrile[2]

-

1-Cyanomethylpiperidine

-

(Piperidin-1-yl)acetonitrile

-

NSC 26716[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Experimental Protocol: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a plausible and widely applicable method is the Strecker synthesis . This classic reaction combines an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.[3][4][5][6][7] Another common method involves the nucleophilic substitution of a haloacetonitrile with a secondary amine.

Below is a detailed, hypothetical experimental protocol for the synthesis of 2-piperidin-1-ylacetonitrile based on the nucleophilic substitution of chloroacetonitrile with piperidine.

Reaction:

Piperidine + Chloroacetonitrile → 2-Piperidin-1-ylacetonitrile + Piperidine Hydrochloride

Materials:

-

Piperidine

-

Chloroacetonitrile[8]

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (2.0 equivalents) in anhydrous diethyl ether. The use of excess piperidine serves both as a reactant and as a base to neutralize the HCl formed during the reaction.

-

Addition of Chloroacetonitrile: Cool the reaction mixture in an ice bath. To this solution, add chloroacetonitrile (1.0 equivalent) dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, a precipitate of piperidine hydrochloride will have formed. Filter the reaction mixture to remove the salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-piperidin-1-ylacetonitrile.

Safety Precautions: Chloroacetonitrile is a toxic and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

References

- 1. This compound | C7H12N2 | CID 18164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

An In-depth Technical Guide to the Synthesis of Piperidinoacetonitrile via Strecker Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of piperidinoacetonitrile, a valuable building block in medicinal chemistry and drug development, through the Strecker reaction. The document details the underlying chemical principles, experimental protocols, and key data associated with this important synthetic transformation.

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic multi-component reaction that provides a straightforward method for the synthesis of α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[1] In the context of drug discovery and development, the resulting α-aminonitriles are versatile intermediates that can be further elaborated into a variety of nitrogen-containing heterocycles and other complex molecular architectures.

This guide focuses on the specific application of the Strecker reaction to synthesize this compound (also known as 1-piperidineacetonitrile or N-cyanomethylpiperidine) from piperidine, formaldehyde, and a cyanide salt. This compound serves as a key precursor for various pharmaceutical agents.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the materials involved is crucial for safe and effective synthesis.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |

| Piperidine | C₅H₁₁N | 85.15 | Clear, colorless liquid | 106 | -9 |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | Colorless liquid | ~96 | ~ -15 |

| Sodium Cyanide | NaCN | 49.01 | White crystalline solid | 1496 | 563.7 |

| This compound | C₇H₁₂N₂ | 124.18 | Clear colorless to yellow liquid after melting | 210 | 27 |

The Strecker Reaction: Mechanism and Principles

The Strecker synthesis of this compound proceeds through a well-established two-step mechanism.[1][2] As a secondary amine, piperidine reacts with formaldehyde to form an intermediate iminium ion, which is then attacked by the cyanide nucleophile.

Step 1: Formation of the Piperidinium Iminium Ion

The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of formaldehyde. This is followed by proton transfer and subsequent elimination of a water molecule to generate a reactive electrophilic species known as the piperidinium iminium ion.[1][2]

Step 2: Nucleophilic Attack by Cyanide

The cyanide ion (CN⁻), typically from a salt like sodium or potassium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[1][2] This step results in the formation of the final product, this compound.

Below is a diagram illustrating the reaction pathway:

Caption: Reaction mechanism for the Strecker synthesis of this compound.

Experimental Protocol

Materials:

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Sodium Cyanide (or Potassium Cyanide)

-

Hydrochloric Acid (concentrated)

-

Diethyl Ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine piperidine and a 37% aqueous solution of formaldehyde in approximately equimolar amounts.

-

Acidification: Slowly add concentrated hydrochloric acid to the cooled mixture while stirring. The addition should be done cautiously to control the exothermic reaction. The amount of acid should be sufficient to protonate the piperidine and catalyze the formation of the iminium ion.

-

Cyanide Addition: In a separate flask, prepare an aqueous solution of sodium cyanide (in slight molar excess relative to the starting amine). Slowly add this cyanide solution to the reaction mixture while maintaining the temperature below 10°C with the ice bath.

-

Reaction Progression: After the addition of the cyanide solution is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but typically range from a few hours to overnight.

-

Workup: Once the reaction is deemed complete, the mixture is transferred to a separatory funnel. The aqueous layer is extracted several times with a suitable organic solvent such as diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound may be purified by vacuum distillation to yield the final product.

Safety Precautions:

-

Cyanide is extremely toxic. All manipulations involving sodium or potassium cyanide, as well as the reaction mixture which may contain hydrogen cyanide, must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. A cyanide antidote kit should be readily available.

-

The reaction can be exothermic, especially during the addition of acid. Proper cooling and slow addition of reagents are crucial to maintain control of the reaction temperature.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The Strecker reaction provides a reliable and efficient method for the synthesis of this compound. This technical guide has outlined the fundamental principles, a general experimental protocol, and the necessary safety precautions for this procedure. For researchers and professionals in drug development, a thorough understanding of this reaction is essential for the synthesis of novel and complex molecules with potential therapeutic applications. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific research and development needs.

References

The Untapped Therapeutic Potential of Piperidinoacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitrile group, creating piperidinoacetonitrile derivatives, presents a compelling yet underexplored area for drug discovery. This technical guide provides a comprehensive overview of the current understanding and future potential of these derivatives, drawing insights from structurally related compounds to predict their biological activities. While direct research on this compound derivatives is limited, this paper synthesizes available data on analogous nitrile-containing heterocyclic compounds to forecast their promise as anticancer, antimicrobial, and neuroprotective agents, as well as enzyme inhibitors. Detailed experimental protocols and conceptualized signaling pathways are presented to catalyze further investigation into this promising class of molecules.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, renowned for its favorable pharmacokinetic properties and its presence in a wide array of approved drugs.[1] The addition of a chemically versatile nitrile group to this structure to form this compound derivatives opens up new avenues for therapeutic intervention. The electron-withdrawing nature of the nitrile moiety can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity.

This guide explores the potential biological activities of this compound derivatives by examining the established activities of structurally similar compounds, particularly those containing a pyridine or pyrimidine ring with a nitrile substituent (nicotinonitriles and pyrimidine-5-carbonitriles). These analogous structures provide a valuable predictive framework for the potential therapeutic applications of this compound derivatives.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound derivatives are hypothesized to exhibit a range of biological effects, including anticancer, antimicrobial, neuroprotective, and enzyme inhibitory activities.

Anticancer Activity

Nitrile-containing heterocyclic compounds have demonstrated significant potential as anticancer agents. The cytotoxic effects of these molecules are often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression and apoptosis.

Table 1: Cytotoxic Activity of Selected Nicotinonitrile and Pyrimidine-5-Carbonitrile Derivatives Against Human Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| Nicotinonitrile | Compound 14a | NCI-H460 (Lung) | 0.025 ± 0.0026 |

| Nicotinonitrile | Compound 14a | RKOP 27 (Colon) | 0.016 ± 0.002 |

| Nicotinonitrile | Compound 14a | HeLa (Cervical) | 0.127 ± 0.025 |

| Nicotinonitrile | Compound 13 | HepG2 (Liver) | 8.78 ± 0.7 |

| Nicotinonitrile | Compound 19 | HepG2 (Liver) | 5.16 ± 0.4 |

| Nicotinonitrile | Compound 19 | HeLa (Cervical) | 4.26 ± 0.3 |

| Pyrimidine-5-carbonitrile | Compound 11e | HCT-116 (Colon) | 1.14 |

| Pyrimidine-5-carbonitrile | Compound 11e | MCF-7 (Breast) | 1.54 |

| Pyridine | Compound 9a | MCF-7 (Breast) | 2 |

Data synthesized from multiple sources.[2][3][4][5]

The data in Table 1 suggests that the presence of a nitrile group on a heterocyclic scaffold can lead to potent cytotoxic activity against a range of cancer cell lines. This provides a strong rationale for investigating this compound derivatives as potential anticancer agents.

References

- 1. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Piperidinoacetonitrile: A Core Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinoacetonitrile, also known as 2-(piperidin-1-yl)acetonitrile, is a versatile bifunctional molecule that has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical compounds. Its structure, which incorporates both a nucleophilic tertiary amine within a saturated piperidine ring and an electrophilic nitrile group, allows for a wide range of chemical transformations. This unique reactivity profile makes it an invaluable precursor for the construction of complex molecular architectures, particularly in the development of drugs targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound in pharmaceutical development, complete with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂ | [1][2][3] |

| Molecular Weight | 124.18 g/mol | [1][2][3] |

| CAS Number | 3010-03-5 | [1] |

| Boiling Point | 204-208 °C | [4] |

| Melting Point | 18-19 °C | [4] |

| Density | 0.96 g/cm³ | [4] |

| Refractive Index | 1.465-1.467 | [4] |

| Synonyms | 1-Piperidineacetonitrile, N-Cyanomethylpiperidine | [1][2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a variation of the Strecker synthesis, which is a type of Mannich reaction. This one-pot, three-component reaction involves the condensation of piperidine, formaldehyde (or its equivalent, paraformaldehyde), and a cyanide source, typically sodium or potassium cyanide.

General Synthetic Workflow

The synthesis proceeds through the formation of an intermediate iminium ion from the reaction of piperidine and formaldehyde. This electrophilic species is then attacked by the cyanide nucleophile to yield the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine

-

Formaldehyde (37% aqueous solution) or Paraformaldehyde

-

Potassium Cyanide (KCN)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a well-ventilated fume hood, a solution of piperidine in a suitable solvent (e.g., water or a water/methanol mixture) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

An aqueous solution of formaldehyde is added dropwise to the cooled piperidine solution while maintaining the temperature below 10 °C.

-

A solution of potassium cyanide in water is then added slowly to the reaction mixture, ensuring the temperature remains controlled.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

The reaction mixture is then acidified with dilute hydrochloric acid and extracted with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is then basified with a suitable base (e.g., sodium hydroxide) and extracted multiple times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Applications in Pharmaceutical Synthesis

The piperidine moiety is a prevalent scaffold in a multitude of approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.

Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile

A notable application of a compound structurally related to this compound is the synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile. While this compound is synthesized directly from piperidine and ethyl cyanoacetate, its structure highlights the reactivity of the piperidine nitrogen with a cyano-activated methylene group, a reaction pattern relevant to the utility of this compound. This compound has been investigated for its potential in developing drug delivery systems.

Caption: Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile.

Materials:

-

Piperidine (0.02 mol)

-

Ethyl cyanoacetate (0.01 mol)

-

Ethanol (20 ml)

Procedure:

-

To a solution of ethyl cyanoacetate (0.01 mol) in ethanol (20 ml), piperidine (0.02 mol) was added.

-

The reaction mixture was stirred at room temperature for two hours.

-

The resulting white precipitate was collected by filtration.

-

The crude product was crystallized from ethanol to afford colorless crystals of 3-oxo-3-(piperidin-1-yl)propanenitrile.

Quantitative Data:

| Parameter | Value |

| Yield | 92% |

| Melting Point | 78-79 °C |

Precursor to CNS-Active Agents

The piperidine ring is a key pharmacophore in many CNS-active drugs. While direct synthetic routes from this compound to marketed drugs are not always explicitly detailed in publicly available literature, its structural motifs are found in important drug classes.

M4 PAMs are a class of drugs being investigated for the treatment of schizophrenia and other neuropsychiatric disorders. Many potent and selective M4 PAMs feature a piperidine core. The synthesis of these complex molecules often involves the introduction of a piperidine-containing fragment early in the synthetic sequence.

M4 Receptor Signaling Pathway:

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: Simplified M4 muscarinic receptor signaling pathway.

The piperidine scaffold is also a key feature in some dopamine reuptake inhibitors, such as methylphenidate and its analogs, which are used to treat ADHD. The synthesis of these molecules often involves the construction of a piperidine ring with specific stereochemistry.

Dopamine Reuptake Inhibition Mechanism:

DRIs block the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission.

Caption: Mechanism of action of a dopamine reuptake inhibitor.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its straightforward synthesis from readily available starting materials and its bifunctional nature make it an attractive building block for the creation of complex nitrogen-containing heterocyclic compounds. The prevalence of the piperidine scaffold in CNS-active pharmaceuticals underscores the importance of intermediates like this compound. Further exploration of its reactivity and its incorporation into novel synthetic routes will undoubtedly continue to contribute to the development of new and improved therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this important molecule.

References

- 1. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8283472B2 - Synthesis of methylphenidate and analogs thereof - Google Patents [patents.google.com]

- 4. myexperiment.org [myexperiment.org]

The Piperidinoacetonitrile Scaffold: A Promising Core for Next-Generation Therapeutics in Oncology and Virology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, embedded in a significant number of approved pharmaceuticals and clinical candidates. Its prevalence underscores its importance as a privileged scaffold in drug design. This technical guide explores the potential applications of a specific, yet underexplored, derivative: Piperidinoacetonitrile. While direct extensive research on this compound is emerging, this whitepaper consolidates the vast body of evidence surrounding the broader class of piperidine-containing agents to project the promising therapeutic avenues for this compound in medicinal chemistry. By examining the established anticancer and antiviral activities of piperidine analogs, this guide provides a comprehensive overview of potential mechanisms of action, synthesizable derivatives, and detailed experimental protocols to empower researchers in the development of novel therapeutics based on the this compound core.

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a wide array of pharmaceuticals and natural products.[1][2] Its conformational flexibility, ability to engage in various molecular interactions, and favorable physicochemical properties contribute to its status as a "privileged scaffold" in medicinal chemistry.[3] Piperidine-containing drugs have demonstrated efficacy across a spectrum of therapeutic areas, including but not limited to oncology, virology, and neurology.

This compound, with its reactive nitrile group and the foundational piperidine core, presents a versatile starting point for the synthesis of diverse chemical libraries. The nitrile functionality can be transformed into various other functional groups, offering a gateway to a multitude of derivatives with potentially unique pharmacological profiles. This guide will delve into the established pharmacological activities of piperidine derivatives to build a strong case for the focused exploration of this compound as a core for novel drug candidates.

Potential Therapeutic Applications of this compound Derivatives

Based on the extensive literature on piperidine-containing compounds, derivatives of this compound hold significant promise in two key therapeutic areas: oncology and virology.

Anticancer Potential

Piperidine and its derivatives have been extensively investigated for their anticancer properties, demonstrating the ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[1][2] These effects are often mediated through the modulation of critical signaling pathways implicated in cancer progression.

Key Signaling Pathways:

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway that promotes cell survival and proliferation. Several piperidine-containing compounds have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers and plays a key role in inflammation, cell survival, and proliferation. Inhibition of this pathway by piperidine derivatives can sensitize cancer cells to apoptosis.[1][4]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important target in cancer therapy. Its inhibition can suppress tumor growth and induce apoptosis.[2]

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperazine Derivative | PCC | SNU-475 (Liver) | 6.98 ± 0.11 | [4] |

| SNU-423 (Liver) | 7.76 ± 0.45 | [4] | ||

| Pyridine Derivative | 58 | MDA-MB-231 (Breast) | 0.0046 | [5] |

| 4-Piperidone Derivative | Compound 4f | MDA-MB-231 (Breast) | 6.25 | [6] |

| 4-Piperidone Derivative | Compound 4k | MDA-MB-231 (Breast) | 8.18 | [6] |

Antiviral Potential

The piperidine scaffold is also a key component in several antiviral agents.[7] Derivatives have shown activity against a range of viruses, including influenza and human immunodeficiency virus (HIV). The mechanism of action for these compounds can vary, from inhibiting viral entry and replication to interfering with viral enzymes.

Table 2: In Vitro Antiviral Activity of Selected Piperidine Derivatives

| Compound Class | Specific Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Oxazolidinone Amide | Compound 28 | CMV | MRC5 | 1.20 | [8] |

| VZV | MeWO | 0.085 | [8] | ||

| HSV-1 | Vero | 0.097 | [8] | ||

| HSV-2 | Vero | 0.037 | [8] | ||

| Oxazolidinone Amide | Compound 29 | CMV | MRC5 | 0.37 | [8] |

| VZV | MeWO | 0.097 | [8] | ||

| HSV-1 | Vero | 0.10 | [8] | ||

| HSV-2 | Vero | 0.17 | [8] |

Synthesis of this compound Derivatives

The synthesis of novel derivatives from this compound can be readily achieved through N-substitution reactions on the piperidine nitrogen. This allows for the introduction of a wide variety of functional groups and structural motifs, enabling the exploration of structure-activity relationships (SAR).

General Experimental Protocol for N-Alkylation

A general procedure for the N-alkylation of piperidines involves the reaction with an appropriate alkyl halide in the presence of a base.[9]

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 2-3 equivalents).

-

Addition of Alkyl Halide: Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted this compound derivative.

Biological Evaluation Protocols

The following are generalized protocols for assessing the anticancer and antiviral activities of newly synthesized this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.

-

Cell Seeding: Seed host cells (e.g., MDCK for influenza) in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cells with a known titer of the virus for 1 hour.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and low-melting-point agarose.

-

Incubation: Incubate the plates at 37°C until plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).

Conclusion and Future Directions

The extensive body of research on piperidine-containing compounds strongly supports the potential of this compound as a valuable scaffold in medicinal chemistry. Its synthetic tractability and the established biological activities of the broader piperidine class provide a solid foundation for the development of novel anticancer and antiviral agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Structure-activity relationship studies will be crucial in identifying potent and selective lead compounds. Furthermore, detailed mechanistic studies will be necessary to elucidate the specific molecular targets and signaling pathways modulated by these novel agents. The exploration of the this compound core represents a promising frontier in the ongoing quest for new and effective therapies for cancer and viral infections.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Broad-Spectrum Herpes Antiviral Oxazolidinone Amide Derivatives and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Piperidinoacetonitrile: A Versatile Synthon for the Construction of Bioactive Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinoacetonitrile, a readily accessible α-aminonitrile, has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of a nucleophilic piperidine ring, an activated methylene group, and an electrophilic nitrile functionality, allows for its participation in a variety of cyclization strategies, including multicomponent reactions and cycloadditions. This technical guide provides a comprehensive overview of the utility of this compound as a synthon for the synthesis of key heterocyclic systems, with a focus on 2-aminothiophenes, pyridazinones, and thiadiazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this synthon in their synthetic endeavors, particularly in the context of drug discovery and development where heterocyclic scaffolds are of paramount importance.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction, a one-pot multicomponent condensation, stands as one of the most efficient methods for the synthesis of polysubstituted 2-aminothiophenes.[1][2] this compound, as an activated nitrile, is a suitable substrate for this reaction, reacting with a ketone or aldehyde and elemental sulfur in the presence of a base.

Reaction Scheme:

Figure 1: General workflow for the Gewald synthesis of 2-aminothiophenes.

Mechanism:

The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the ketone/aldehyde and this compound, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[1] This is followed by the addition of elemental sulfur to the α-carbon of the unsaturated nitrile. The exact mechanism of sulfur addition is complex and may involve polysulfide intermediates.[3] The resulting intermediate then undergoes an intramolecular cyclization, with the sulfur attacking the cyano group, followed by tautomerization to yield the final 2-aminothiophene product.[4]

Experimental Protocol (General Procedure):

A mixture of the ketone or aldehyde (1.0 eq.), this compound (1.0 eq.), and elemental sulfur (1.1 eq.) is suspended in a suitable solvent such as ethanol, methanol, or dimethylformamide. A catalytic amount of a base, typically a secondary amine like piperidine or morpholine (0.1-0.2 eq.), is added. The reaction mixture is then heated, often to reflux, and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.

Quantitative Data:

While specific yield data for reactions using this compound is not abundantly available in the reviewed literature, the Gewald reaction is known for its generally good to excellent yields, often ranging from 60% to over 90%, depending on the substrates and reaction conditions.[5] The table below summarizes typical yields for the Gewald reaction with analogous activated nitriles.

| Ketone/Aldehyde | Activated Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Piperidine | Ethanol | Reflux | 2 | 85 | [5] |

| Acetone | Ethyl Cyanoacetate | Morpholine | Methanol | 60 | 4 | 78 | [5] |

| Benzaldehyde | Malononitrile | Triethylamine | DMF | 80 | 3 | 92 | [5] |

Table 1: Representative yields for the Gewald reaction with various substrates.

Biological Activity of 2-Aminothiophenes:

2-Aminothiophene derivatives are a well-established class of privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6] These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6][7] The diverse substitution patterns achievable through the Gewald reaction make this synthetic route particularly attractive for generating libraries of compounds for drug discovery screening. Thiophene derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[8] Some have also shown promising cytotoxic effects against various cancer cell lines.[9]

Synthesis of Pyridazinones

This compound can also serve as a precursor for the synthesis of pyridazinone heterocycles. This can be achieved through multicomponent reactions involving hydrazine derivatives.

Reaction Scheme:

References

- 1. d-nb.info [d-nb.info]

- 2. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Amino Acid Synthesis: A Technical Guide to the Discovery and Evolution of α-Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of α-aminonitriles, foundational intermediates in the synthesis of amino acids and crucial motifs in modern drug development. From Adolph Strecker's pioneering work in the mid-19th century to the sophisticated asymmetric methodologies of today, this document provides a comprehensive overview of the core chemistry, detailed experimental protocols, and the logical evolution of synthetic strategies.

The Genesis: Strecker's Landmark Synthesis

The journey into the synthetic world of amino acids began in 1850 when the German chemist Adolph Strecker reported a remarkably straightforward, one-pot reaction. By combining an aldehyde, ammonia, and hydrogen cyanide, he successfully synthesized an α-aminonitrile, which upon hydrolysis, yielded an α-amino acid.[1][2] This elegant three-component condensation, now universally known as the Strecker synthesis, marked the first-ever laboratory synthesis of an amino acid and laid the groundwork for a century and a half of advancements in the field.[3][4] In his original experiment, Strecker combined acetaldehyde, ammonia, and hydrogen cyanide to produce alaninonitrile, which was then hydrolyzed to racemic alanine.[1][2]

The versatility of the Strecker synthesis was quickly recognized. It was soon discovered that ketones could be used in place of aldehydes to produce α,α-disubstituted amino acids, and primary or secondary amines could be substituted for ammonia to yield N-substituted amino acids.[1][5] The classical Strecker synthesis, however, invariably produces a racemic mixture of α-amino acids, a challenge that has spurred significant innovation in the development of asymmetric variants.[1]

The Core Reaction: Mechanism of the Strecker Synthesis

The enduring utility of the Strecker synthesis lies in its convergent and atom-economical nature. The reaction proceeds through two key stages: the formation of an α-aminonitrile and its subsequent hydrolysis.

Stage 1: Formation of the α-Aminonitrile

The initial step involves the reaction of an aldehyde or ketone with ammonia (or an amine) to form an imine intermediate. The carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by ammonia.[1] Subsequent proton exchange and elimination of a water molecule yield an iminium ion.[1][5] The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile.[1]

Stage 2: Hydrolysis to the α-Amino Acid

The α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to the corresponding α-amino acid. The nitrile nitrogen is protonated, and the nitrile carbon is attacked by a water molecule.[1] Through a series of proton transfers and the addition of a second water molecule, ammonia is eliminated, ultimately yielding the carboxylic acid functionality of the amino acid.[6]

Caption: Generalized mechanism of the Strecker amino acid synthesis.

Evolution of the Synthesis: Modern Protocols and Quantitative Data

While the fundamental principles of the Strecker synthesis have remained unchanged, the past few decades have witnessed significant methodological advancements aimed at improving safety, efficiency, and stereocontrol. A major development has been the replacement of highly toxic hydrogen cyanide with safer and easier-to-handle cyanide sources, such as trimethylsilyl cyanide (TMSCN) and potassium cyanide (KCN).[7][8] Furthermore, a wide array of catalysts have been developed to promote the reaction under milder conditions and, crucially, to induce enantioselectivity.

The following table summarizes quantitative data from various modern Strecker and Strecker-type reaction protocols, showcasing the evolution from the classical racemic synthesis to highly efficient and enantioselective methods.

| Aldehyde/Ketone | Amine | Cyanide Source | Catalyst/Auxiliary | Solvent | Temp. (°C) | Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Benzaldehyde | Aniline | TMSCN | Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) (3 mol%) | EtOH | RT | 10 min | 98 | N/A (racemic) | [7] |

| 4-Chlorobenzaldehyde | Aniline | TMSCN | Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) (3 mol%) | EtOH | RT | 5 min | 99 | N/A (racemic) | [7] |

| Various Aldehydes/Ketones | Various Amines | TMSCN | Sulfated Polyborate | Solvent-free | RT | 15-45 min | 90-99 | N/A (racemic) | [9] |

| Pivaldehyde | (R)-Phenylglycine amide | NaCN/AcOH | (R)-Phenylglycine amide (chiral auxiliary) | MeOH | RT | Overnight | 80 (dr 65:35) | >98 (after crystallization) | |

| Various Aldimines | Bu₃SnCN | Chiral Zirconium Catalyst (1-2.5 mol%) | Toluene | 0 | 12-48 h | 82-99 | 81-96 | ||

| Various Aldehydes | Various Amines | HCN | Chiral Zirconium Catalyst (2.5 mol%) | Toluene | -40 to -20 | 24-48 h | 71-96 | 71-91 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, illustrating both a modern racemic and a catalytic asymmetric Strecker synthesis.

General Procedure for Racemic α-Aminonitrile Synthesis using an Organocatalyst

This protocol, adapted from the work of Dekamin et al., utilizes an efficient organocatalyst for the synthesis of α-aminonitriles from aldimines and trimethylsilyl cyanide.[7]

Materials:

-

Aldimine (1.0 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 0.15 mL)

-

Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) (0.03 mmol, 12 mg)

-

Ethanol (EtOH) (2.5 mL)

Procedure:

-

To a solution of the aldimine (1.0 mmol) in ethanol (2.5 mL), add the TBAPINO catalyst (0.03 mmol, 12 mg).

-

Add trimethylsilyl cyanide (1.2 mmol, 0.15 mL) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-aminonitrile.

Caption: Workflow for a modern racemic Strecker synthesis.

General Procedure for Catalytic Asymmetric Strecker Synthesis

This protocol is based on the work of Ishitani, Kobayashi, and coworkers, employing a chiral zirconium catalyst for the enantioselective synthesis of α-amino acid derivatives.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.1 mmol)

-

Chiral Zirconium Catalyst (2.5 mol%)

-

Hydrogen Cyanide (HCN) (1.5 mmol, generated in situ or as a solution)

-

Toluene (as solvent)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral zirconium catalyst (2.5 mol%) in toluene.

-

Cool the solution to the specified temperature (e.g., -40 °C).

-

Add the amine (1.1 mmol) followed by the aldehyde (1.0 mmol) to the catalyst solution.

-

Slowly add the hydrogen cyanide solution (1.5 mmol) to the reaction mixture.

-

Stir the reaction at the specified temperature for the indicated time (e.g., 24-48 hours).

-

Quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the enantiomerically enriched α-aminonitrile.

Caption: Workflow for a catalytic asymmetric Strecker synthesis.

Significance and Applications in Drug Development

α-Aminonitriles are not merely synthetic intermediates for amino acids; they are also recognized as important pharmacophores in their own right. Their structural features allow them to act as mechanism-based inhibitors for certain classes of enzymes, particularly cysteine and serine proteases. The nitrile group can act as an electrophilic "warhead," reacting with active site nucleophiles. This has led to the development of α-aminonitrile-containing drugs for a range of therapeutic areas.

Conclusion

From its serendipitous discovery in 1850, the Strecker synthesis of α-aminonitriles has evolved into a powerful and versatile tool in the arsenal of organic chemists. The journey from a simple, racemic preparation to highly sophisticated and enantioselective catalytic methods reflects the broader advancements in synthetic organic chemistry. For researchers and professionals in drug development, a thorough understanding of the history, mechanism, and modern applications of α-aminonitrile synthesis is indispensable for the design and creation of novel therapeutics and complex molecular architectures. The continued innovation in this field promises even more efficient and selective methods for the synthesis of these vital chemical entities.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strecker_amino_acid_synthesis [chemeurope.com]

- 4. grokipedia.com [grokipedia.com]

- 5. sciforum.net [sciforum.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Piperidinoacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperidinoacetonitrile (also known as 2-(piperidin-1-yl)acetonitrile or N-cyanomethylpiperidine). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.45 | s | 2H | N-CH₂ -CN |

| 2.45 | t, J = 5.5 Hz | 4H | -N-CH₂ - (Piperidine ring, C2/C6) |

| 1.58 | sextet, J = 5.6 Hz | 4H | -CH₂-CH₂ -CH₂- (Piperidine ring, C3/C5) |

| 1.43 | quintet, J = 5.6 Hz | 2H | -CH₂-CH₂ -CH₂- (Piperidine ring, C4) |

Note: Data is predicted based on typical chemical shifts for similar structures and may vary depending on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 117.5 | C N (Nitrile) |

| 53.0 | -N-C H₂- (Piperidine ring, C2/C6) |

| 45.0 | N-C H₂-CN |

| 25.8 | -CH₂-C H₂-CH₂- (Piperidine ring, C3/C5) |

| 23.9 | -CH₂-C H₂-CH₂- (Piperidine ring, C4) |

Note: Data is predicted based on typical chemical shifts for similar structures and may vary depending on solvent and experimental conditions. A known spectrum was recorded in Chloroform-d on a Varian CFT-20 spectrometer.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2935 | Strong | C-H stretch (aliphatic) |

| 2855 | Strong | C-H stretch (aliphatic) |

| 2240 | Medium | C≡N stretch (Nitrile) |

| 1445 | Medium | C-H bend (scissoring) |

| 1110 | Strong | C-N stretch |

Note: Data is predicted based on characteristic absorption frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | 30 | [M]⁺ (Molecular Ion) |

| 123 | 100 | [M-H]⁺ |

| 97 | 45 | [M-HCN]⁺ |

| 84 | 95 | [Piperidine]⁺ |

| 55 | 40 | [C₄H₇]⁺ |

Note: Fragmentation pattern is predicted based on the structure of the molecule and typical fragmentation of piperidine derivatives.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory procedures and can be adapted for specific instrumentation.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

2.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

For ¹H NMR, integrate the signals and determine the coupling constants.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

If using transmission spectroscopy, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

2.2.2. Data Acquisition

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

2.2.3. Data Processing

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If necessary, perform serial dilutions to achieve the desired concentration for analysis.

-

Transfer the solution to a GC vial.

2.3.2. Data Acquisition

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a suitable lower m/z (e.g., 40) to a higher m/z (e.g., 300).

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

2.3.3. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Thermochemical Properties of Substituted Aminonitriles: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and, most notably, as key structural motifs in numerous pharmaceuticals. Their significance in drug discovery is underscored by their role as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is critical in the management of type 2 diabetes. The therapeutic efficacy and stability of these molecules are intrinsically linked to their thermochemical properties. Understanding the enthalpy of formation, entropy, and heat capacity of substituted aminonitriles is paramount for predicting their reactivity, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the thermochemical properties of substituted aminonitriles, details the experimental protocols for their determination, and visualizes relevant chemical and biological pathways.

Thermochemical Properties of Selected Aminonitriles

The experimental determination of thermochemical data for a wide range of substituted aminonitriles is an ongoing area of research. The following tables summarize the available quantitative data for aminoacetonitrile and related compounds.

Table 1: Enthalpy of Formation and Gibbs Free Energy of Formation

| Compound Name | Formula | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | Reference |

| Aminoacetonitrile | C₂H₄N₂ | gas | Value not available | 165.59 | --INVALID-LINK-- |

| 3-Aminopropionitrile | C₃H₆N₂ | gas | Value not available | Value not available | --INVALID-LINK-- |

| Acetonitrile | CH₃CN | liquid | -40.56 | Value not available | --INVALID-LINK--, --INVALID-LINK-- |

| Acetonitrile | CH₃CN | gas | -74.04 | Value not available | --INVALID-LINK-- |

Note: Experimental data for a broader range of substituted aminonitriles is limited in the public domain. Researchers are encouraged to consult specialized databases and consider computational methods for specific compounds of interest.

Table 2: Entropy and Heat Capacity

| Compound Name | Formula | State | S° (J/mol·K) | Cp (J/mol·K) | Reference |

| Aminoacetonitrile | C₂H₄N₂ | gas | Value not available | Value not available | |

| 3-Aminopropionitrile | C₃H₆N₂ | gas | Value not available | Value not available | |

| Acetonitrile | CH₃CN | liquid | 149.62 | 91.7 | --INVALID-LINK-- |

| Acetonitrile | CH₃CN | gas | 243.40 | 92.36 | --INVALID-LINK-- |

Computational Thermochemistry

Due to the limited availability of experimental thermochemical data for many substituted aminonitriles, computational methods have become an indispensable tool. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide reliable estimates of enthalpies of formation, entropies, and heat capacities.[1] These calculations are often performed in conjunction with isodesmic reactions to improve accuracy.[2] Various software packages are available to perform these calculations, enabling researchers to predict the thermochemical properties of novel aminonitrile derivatives.[3]

Experimental Protocols

The determination of thermochemical properties relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for three key experiments.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the enthalpy of combustion of a compound, from which the standard enthalpy of formation can be derived. For nitrogen-containing compounds like aminonitriles, specialized procedures are required to account for the formation of nitrogen oxides.

Methodology:

-

Sample Preparation:

-

A precise mass (typically 0.5 - 1.0 g) of the solid aminonitrile sample is pressed into a pellet.

-

For liquid or volatile samples, the substance is encapsulated in a gelatin capsule or a polyester bag of known combustion energy.

-

The pellet or capsule is placed in a platinum or fused-silica crucible.

-

-

Bomb Preparation:

-

A fuse wire (e.g., platinum or iron) of known length and mass is connected to the electrodes of the bomb head, with the wire in contact with the sample.

-

A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor and ensure that the final products are in a well-defined state.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

-

The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.

-

-

Calorimetric Measurement:

-

The sealed bomb is submerged in a known mass of water in the calorimeter can.

-

The calorimeter is placed in a jacket with a controlled temperature to minimize heat exchange with the surroundings.

-

The water in the can is stirred continuously, and the temperature is recorded at regular intervals until a steady rate of temperature change is observed.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.

-

-

Analysis of Products:

-

After the experiment, the bomb is depressurized, and the gaseous products are collected for analysis (e.g., for CO₂ and any unreacted O₂).

-

The liquid contents of the bomb are collected and titrated to determine the amount of nitric acid formed from the nitrogen in the sample and any residual atmospheric nitrogen.

-

-

Calculations:

-

The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter system (the "calorimeter constant") is determined by burning a standard substance (e.g., benzoic acid) under identical conditions.

-

The total heat released during the combustion of the aminonitrile is calculated from the corrected temperature rise and the calorimeter constant.

-

Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

-

The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure changes in physical properties with temperature, such as melting point, glass transition temperature, and heat capacity.[4][5][6][7][8]

Methodology:

-

Sample Preparation:

-

A small, accurately weighed sample of the aminonitrile (typically 2-10 mg) is placed in a sample pan (commonly aluminum).[9]

-

For volatile samples, a hermetically sealed pan is used to prevent mass loss during the experiment.

-

An empty pan is used as a reference.

-

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

An inert purge gas (e.g., nitrogen) is passed through the cell to provide a controlled atmosphere and prevent oxidation.

-

The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.[10]

-

-

Data Collection:

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

-

The resulting thermogram plots heat flow versus temperature.

-

-

Data Analysis:

-

Melting Point and Enthalpy of Fusion: An endothermic peak on the thermogram indicates melting. The onset temperature of the peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Glass Transition: A step-like change in the baseline of the thermogram indicates the glass transition of an amorphous solid.

-

Heat Capacity: The heat capacity of the sample can be determined from the displacement of the baseline of the thermogram.

-

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to measure the vapor pressure of a substance, from which the enthalpy of sublimation or vaporization can be determined.[10][11][12]

Methodology:

-

Sample Preparation:

-

A small amount of the aminonitrile sample is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.

-

-

Experimental Setup:

-

The Knudsen cell is placed in a high-vacuum chamber and heated to a precise temperature.

-

At thermal equilibrium, the vapor pressure inside the cell is established, and a molecular beam of the effusing vapor escapes through the orifice.

-

-

Mass Spectrometric Analysis:

-

The molecular beam is directed into the ion source of a mass spectrometer.

-

The vapor is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

-

-

Data Collection and Analysis:

-

The ion intensity of the parent molecular ion (or a characteristic fragment ion) is measured as a function of temperature.

-

The vapor pressure is related to the measured ion intensity through the instrument's sensitivity constant, which is determined by calibrating with a substance of known vapor pressure.

-

The enthalpy of sublimation or vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

-

Signaling and Reaction Pathways

The synthesis and biological activity of substituted aminonitriles can be visualized through reaction and signaling pathway diagrams.

Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles, which are precursors to α-amino acids.[13][14][15][16][17] The reaction involves the condensation of an aldehyde or ketone with an amine or ammonia in the presence of a cyanide source.

Caption: A simplified workflow of the Strecker synthesis of α-aminonitriles.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Many substituted aminonitriles are potent inhibitors of DPP-4, an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and reduced glucagon secretion.[18][19]

Caption: Mechanism of action of aminonitrile-based DPP-4 inhibitors.

Conclusion

The thermochemical properties of substituted aminonitriles are fundamental to their application in drug development and other areas of chemical synthesis. While experimental data for a broad range of these compounds remain to be fully elucidated, the combination of established experimental techniques and advancing computational methods provides a robust framework for their characterization. This guide serves as a foundational resource for researchers, offering both theoretical understanding and practical methodologies for the investigation of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Scholars@Duke publication: Coordination corrected ab initio formation enthalpies [scholars.duke.edu]

- 3. CCCBDB Essential Statistical Thermodynamics [cccbdb.nist.gov]

- 4. Calculation of absolute molecular entropies and heat capacities made simple - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. veeprho.com [veeprho.com]

- 7. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. researchgate.net [researchgate.net]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. electrochem.org [electrochem.org]

- 12. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 13. Strecker Synthesis [organic-chemistry.org]

- 14. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]